3-[3-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid
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Overview
Description
3-[3-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a phenyl ring attached to a 2-oxopropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3).
Formation of 2-oxopropanoic acid:
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[3-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydroxide (NaOH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-[3-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[3-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-(trifluoromethyl)aniline
- 4-Bromo-3-(trifluoromethyl)phenylboronic acid
- 3-Bromo-4-(trifluoromethyl)phenylacetic acid
Uniqueness
3-[3-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid is unique due to the combination of its bromine and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H6BrF3O3 |
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Molecular Weight |
311.05 g/mol |
IUPAC Name |
3-[3-bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid |
InChI |
InChI=1S/C10H6BrF3O3/c11-7-3-5(4-8(15)9(16)17)1-2-6(7)10(12,13)14/h1-3H,4H2,(H,16,17) |
InChI Key |
HZXRIYPPCHIXOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)C(=O)O)Br)C(F)(F)F |
Origin of Product |
United States |
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